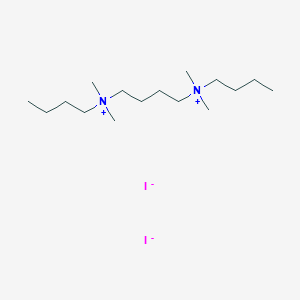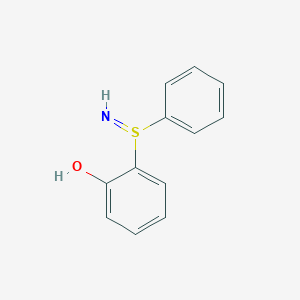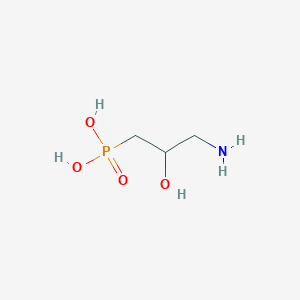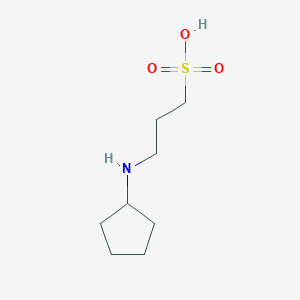
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide is a quaternary ammonium compound. This compound is characterized by its two butyl groups and four methyl groups attached to the nitrogen atoms, forming a bis(aminium) structure. The diiodide indicates the presence of two iodide ions associated with the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide typically involves the quaternization of N,N-dibutyl-N,N-dimethyl-1,4-butanediamine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
- Dissolve N,N-dibutyl-N,N-dimethyl-1,4-butanediamine in acetonitrile.
- Add an excess of methyl iodide to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and precipitate the product by adding diethyl ether.
- Filter and wash the precipitate with diethyl ether to obtain the pure product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ions can be substituted with other anions such as chloride or bromide.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly involving the nitrogen atoms.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of amines and alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (for chloride substitution) and sodium bromide (for bromide substitution). These reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively. These reactions are carried out under controlled conditions to prevent over-oxidation or over-reduction.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the compound. Hydrochloric acid or sodium hydroxide are commonly used.
Major Products Formed
Substitution Reactions: The major products are the substituted quaternary ammonium salts.
Oxidation and Reduction Reactions: The major products include oxidized or reduced forms of the compound, such as N-oxides or secondary amines.
Hydrolysis: The major products are amines and alcohols derived from the breakdown of the quaternary ammonium structure.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide has several scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its antimicrobial properties, particularly against bacteria and fungi.
Medicine: Explored for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and detergents, where its quaternary ammonium structure provides excellent surface-active properties.
Mecanismo De Acción
The mechanism of action of N1,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide involves its interaction with cell membranes and proteins. The quaternary ammonium structure allows it to disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. Additionally, the compound can interact with proteins, altering their structure and function. This dual mechanism makes it effective as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~1~-Dibutyl-N~4~,N~4~-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine
- N~1~,N~1~,N~4~,N~4~-tetra(pyridin-4-yl)benzene-1,4-diamine
- N,N,N’,N’-tetraphenyl-1,4-phenylenediamine
Uniqueness
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide is unique due to its specific quaternary ammonium structure, which imparts distinct physicochemical properties. Its ability to act as a phase transfer catalyst and its antimicrobial properties set it apart from other similar compounds. Additionally, its stability and ease of synthesis make it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
825619-81-6 |
|---|---|
Fórmula molecular |
C16H38I2N2 |
Peso molecular |
512.30 g/mol |
Nombre IUPAC |
butyl-[4-[butyl(dimethyl)azaniumyl]butyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C16H38N2.2HI/c1-7-9-13-17(3,4)15-11-12-16-18(5,6)14-10-8-2;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
KZGBDHSDMYJIBM-UHFFFAOYSA-L |
SMILES canónico |
CCCC[N+](C)(C)CCCC[N+](C)(C)CCCC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(8-Hydroxyoct-6-EN-1-YL)oxy]benzoic acid](/img/structure/B14220704.png)


![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole](/img/structure/B14220728.png)
![Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-](/img/structure/B14220732.png)

![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)


silane](/img/structure/B14220766.png)
![Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B14220767.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)

![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)
